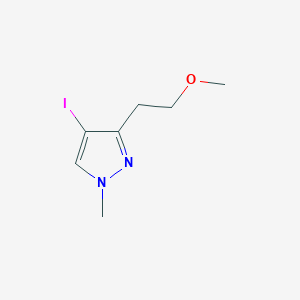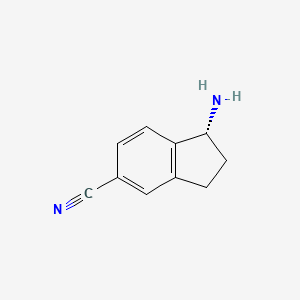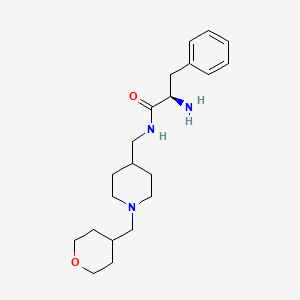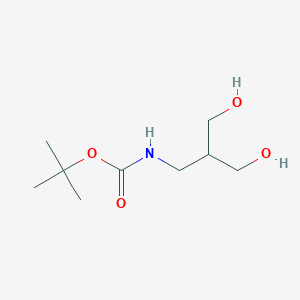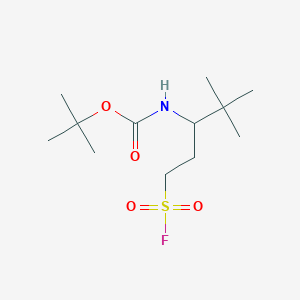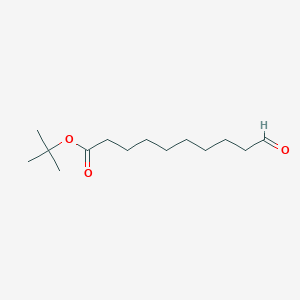
tert-Butyl 10-oxodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 10-oxodecanoate: is an organic compound that belongs to the class of carboxylic acid esters. It is characterized by the presence of a tert-butyl group attached to the ester functionality. This compound is often used as an intermediate in organic synthesis due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 10-oxodecanoate can be synthesized through the esterification of 10-oxodecanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 10-oxodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 10-oxodecanoate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis and other biochemical processes involving esters.
Medicine: The compound may be utilized in the development of prodrugs, where the ester functionality is used to improve the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: this compound finds applications in the production of specialty chemicals, including fragrances and flavoring agents. Its reactivity makes it a valuable intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of tert-butyl 10-oxodecanoate involves its reactivity as an ester. In biochemical systems, esterases can hydrolyze the ester bond, releasing the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial in various metabolic pathways and drug activation processes.
Comparaison Avec Des Composés Similaires
- tert-Butyl acetate
- tert-Butyl benzoate
- tert-Butyl formate
Comparison: tert-Butyl 10-oxodecanoate is unique due to its longer carbon chain compared to other tert-butyl esters. This extended chain length can influence its physical properties, such as solubility and boiling point, making it suitable for specific applications where other tert-butyl esters may not be as effective.
Propriétés
Formule moléculaire |
C14H26O3 |
|---|---|
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
tert-butyl 10-oxodecanoate |
InChI |
InChI=1S/C14H26O3/c1-14(2,3)17-13(16)11-9-7-5-4-6-8-10-12-15/h12H,4-11H2,1-3H3 |
Clé InChI |
PYZPBNOSMNJGAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







